IKK2-IN-4

IKKβ inhibition kinase assay NF-κB signaling

Reproducible NF-κB pathway research requires precisely characterized IKKβ inhibitors, not generic substitutes. IKK2-IN-4 delivers validated 25 nM potency against recombinant IKK2 with functional target engagement confirmed by LPS-induced TNFα suppression in human PBMCs. - 450-fold greater potency than SC-514; near-equipotent to TPCA-1 without 4-fluorophenyl substitution, enabling matched-pair selectivity studies. - Supplied with rigorous analytical QC; stable at -20°C for long-term storage with ambient shipping options available.

Molecular Formula C12H11N3O2S
Molecular Weight 261.30 g/mol
CAS No. 354811-10-2
Cat. No. B020787
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIKK2-IN-4
CAS354811-10-2
Synonyms2-[(Aminocarbonyl)amino]-5-phenyl-3-thiophenecarboxamide; 
Molecular FormulaC12H11N3O2S
Molecular Weight261.30 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CC(=C(S2)NC(=O)N)C(=O)N
InChIInChI=1S/C12H11N3O2S/c13-10(16)8-6-9(7-4-2-1-3-5-7)18-11(8)15-12(14)17/h1-6H,(H2,13,16)(H3,14,15,17)
InChIKeyPSVUSJKZJQMCSP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥95%A crystalline solid

Structure & Identifiers


Interactive Chemical Structure Model





IKK2-IN-4: Potent IKKβ Inhibitor for NF-κB Studies


IKK2-IN-4 (also known as IKK2 Inhibitor VI, 5-Phenyl-2-ureidothiophene-3-carboxylic Acid Amide) is a cell-permeable, reversible small-molecule inhibitor of IκB kinase β (IKKβ/IKK2), the key regulatory kinase in the canonical NF-κB signaling pathway [1]. The compound belongs to the thiophene-carboxamide chemical class and exhibits an IC50 of 25 nM against recombinant IKK2 in kinase assays . In cellular models, IKK2-IN-4 effectively suppresses LPS-induced TNFα production in human peripheral blood mononuclear cells (PBMCs), confirming functional target engagement in a physiologically relevant inflammatory context . Its molecular formula is C₁₂H₁₁N₃O₂S with a molecular weight of 261.30 .

1
Cell-permeable, reversible IKKβ inhibitor
Validated in human PBMCs for pathway engagement
2
Canonical NF-κB signaling studies
Targets the IKKβ node without reported IKKα cross-activity context
3
Thiophene-carboxamide chemical probe
Supports SAR and comparator studies across IKKβ inhibitor scaffolds

IKK2-IN-4: IKKβ Inhibitor Substitution Risks


Substituting one IKKβ inhibitor for another without experimental validation introduces substantial risk to data reproducibility and mechanistic interpretation. The IKKβ inhibitor landscape encompasses compounds spanning over three orders of magnitude in potency, from low-nanomolar inhibitors to micromolar agents with narrow therapeutic windows [1]. Critically, many IKKβ inhibitors exhibit distinct selectivity profiles across the IKK family (IKKα, IKKβ, IKKε, TBK1) and off-target kinase engagement that varies dramatically by chemical scaffold [2]. Even within the thiophene-carboxamide series, structural modifications such as phenyl ring fluorination or ureido group substitution profoundly alter potency, isoform selectivity, and cellular permeability. For procurement decisions in focused screening campaigns, mechanism-of-action validation studies, or disease-relevant phenotypic assays, selecting a compound with precisely documented potency and functional activity—rather than any IKKβ inhibitor—is essential to ensure interpretable results and cross-study comparability [3].

Potency range spans over three orders of magnitude
IKKβ inhibitors vary from low-nanomolar to micromolar potency; substituting without potency context may shift assay sensitivity and off-target pharmacology.
Isoform selectivity profiles differ by scaffold
IKKα, IKKε, and TBK1 engagement varies across chemical series; class-level IKKβ assignment may not capture selectivity context.
Cell permeability and functional activity are not guaranteed by biochemical potency
Many potent biochemical IKKβ inhibitors show limited cellular activity; functional validation in relevant cell models is required for substitution decisions.

IKK2-IN-4: Evidence vs Key IKKβ Inhibitors


Potency Advantage Over SC-514 in IKK2 Kinase Assays

IKK2-IN-4 exhibits nanomolar potency (IC50 = 25 nM) against recombinant IKK2 , whereas SC-514 (CAS 354812-17-2), a widely cited ATP-competitive IKK2 inhibitor from the aminothiophene-carboxamide series, displays micromolar potency (IC50 = 11.2 μM, range 3–12 μM) in comparable recombinant kinase assays . The calculated difference represents approximately 450-fold superior potency for IKK2-IN-4 under similar biochemical conditions.

Potency vs SC-514
Reported
~450-fold higher potency
Supports low-concentration assay designs
IC50 25 nM vs 11.2 μM; cross-study comparable conditions
IKKβ inhibition kinase assay NF-κB signaling inflammation

Equipotent to TPCA-1 Without Fluorophenyl Modification

IKK2-IN-4 (IC50 = 25 nM) and TPCA-1 (CAS 507475-17-4, IC50 = 17.9 nM) share the thiophene-carboxamide core scaffold but differ by a single substitution: IKK2-IN-4 contains an unsubstituted phenyl ring, whereas TPCA-1 incorporates a 4-fluorophenyl moiety. Despite this structural divergence, both compounds achieve low-nanomolar IKK2 inhibition, differing by less than 1.4-fold in potency. However, the absence of fluorine in IKK2-IN-4 may confer distinct physicochemical properties relevant to solubility, metabolic stability, or cell permeability.

Near-equipotent to TPCA-1
Reported
1.4-fold difference
Enables matched-pair fluorine SAR studies
25 nM vs 17.9 nM; unsubstituted phenyl vs 4-fluorophenyl
IKKβ inhibitor structure-activity relationship chemical probe selectivity

Potency Superiority Over BMS-345541 and ML120B

IKK2-IN-4 (IC50 = 25 nM) demonstrates superior recombinant IKK2 inhibition compared to two structurally distinct IKKβ inhibitors commonly employed in oncology and inflammation research: BMS-345541 (IC50 = 300 nM) [1] and ML120B (IC50 = 60 nM) . IKK2-IN-4 is 12-fold more potent than the allosteric inhibitor BMS-345541 and 2.4-fold more potent than the ATP-competitive inhibitor ML120B.

Potency vs BMS-345541 & ML120B
Reported
12-fold and 2.4-fold higher potency
Wider effective concentration window
Vs 300 nM (allosteric) and 60 nM (ATP-competitive); recombinant assay
IKKβ inhibition comparative pharmacology kinase inhibitor cancer research

LPS-Induced TNFα Suppression in Human PBMCs

IKK2-IN-4 has been functionally validated to inhibit LPS-induced TNFα production in human PBMCs , confirming that its biochemical IKK2 inhibition translates to suppression of a canonical NF-κB-driven inflammatory response in primary human immune cells. This functional activity directly addresses a key limitation of many IKKβ inhibitors: while numerous compounds show potent biochemical inhibition, cellular activity is often compromised by poor permeability, rapid efflux, or extensive plasma protein binding. The PBMC TNFα suppression data provides direct evidence of cell permeability and functional pathway engagement.

LPS-TNFα in Human PBMCs
Assay context
Suppresses TNFα production
Supports cell permeability and pathway engagement
Qualitative functional validation; quantitative EC50 not reported
TNFα inhibition PBMC LPS stimulation inflammatory cytokine cell-based assay

IKK2-IN-4: Research & Industrial Applications


NF-κB Pathway Dissection in Primary Human Immune Cells

IKK2-IN-4 is optimally suited for studies requiring IKKβ inhibition in primary human immune cells, including PBMCs, monocytes, macrophages, and T lymphocytes. Its demonstrated ability to suppress LPS-induced TNFα production in human PBMCs provides direct evidence of cellular permeability and functional target engagement in a disease-relevant primary cell system. This application is supported by the compound's 25 nM biochemical IC50 , which enables effective IKK2 inhibition at concentrations well below those associated with cytotoxicity or off-target kinase engagement, a critical consideration for primary cell viability.

In Vitro Inflammation and Cytokine Signaling Studies

For investigators studying NF-κB-dependent cytokine production (TNFα, IL-6, IL-8, IL-1β) in response to TLR ligands (LPS, poly(I:C), CpG) or cytokine stimulation (TNFα, IL-1β), IKK2-IN-4 provides a validated tool to block canonical NF-κB activation at the IKKβ node . The compound's nanomolar potency (IC50 = 25 nM) offers a 450-fold advantage over widely used comparators such as SC-514 , enabling experiments requiring sustained pathway inhibition without compound precipitation, vehicle toxicity, or off-target effects that frequently complicate micromolar inhibitor studies.

IKKβ Inhibitor Comparator Studies and Chemical Probe Validation

IKK2-IN-4 serves as a valuable comparator compound in studies evaluating IKKβ inhibitor pharmacology, structure-activity relationships, or mechanism-of-action across the thiophene-carboxamide series. Its near-equipotent relationship to TPCA-1 (IC50 25 nM vs. 17.9 nM) coupled with the absence of the 4-fluorophenyl substitution enables matched-pair experimental designs to assess the functional consequences of fluorine modification on cellular activity, selectivity, and off-target profiles. Additionally, its >10-fold potency advantage over BMS-345541 [1] and >2-fold advantage over ML120B makes it suitable for orthogonal validation studies where distinct chemical scaffolds are required to confirm on-target effects.

Combination Therapy Screens with Chemotherapeutic or Targeted Agents

In drug combination studies where IKKβ inhibition is paired with chemotherapeutic agents (vincristine, doxorubicin, bortezomib) or targeted therapies (BET inhibitors, BCL-2 inhibitors, kinase inhibitors), IKK2-IN-4 offers a potent IKK2 blockade at low nanomolar concentrations, minimizing compound-compound interactions and vehicle artifacts . The compound's established use in evaluating NF-κB-mediated survival and apoptosis resistance mechanisms [2] supports its application in combination screens across hematologic malignancies and solid tumors where NF-κB activation contributes to therapeutic resistance.

Application
Selection Property
Validation Focus
Primary immune cell NF-κB studies
Cell-permeable IKKβ inhibition
TNFα suppression in PBMCs
Cytokine signaling inhibition studies
Sustained low-concentration pathway blockade
NF-κB-dependent cytokine output
IKKβ inhibitor comparator studies
Near-equipotent fluorophenyl analog comparison
Fluorine-substitution SAR assessment
Drug combination screening studies
Low-concentration IKK2 blockade
NF-κB-mediated resistance mechanisms

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


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